molecular formula C14H11Cl2NO4S B2660090 2-(Acetylamino)phenyl 2,4-dichlorobenzenesulfonate CAS No. 313402-83-4

2-(Acetylamino)phenyl 2,4-dichlorobenzenesulfonate

Cat. No.: B2660090
CAS No.: 313402-83-4
M. Wt: 360.21
InChI Key: BTKFBVYSDQLZMG-UHFFFAOYSA-N
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Description

2-(Acetylamino)phenyl 2,4-dichlorobenzenesulfonate is a chemical compound with the molecular formula C14H11Cl2NO4S and a molecular weight of 360.21 g/mol. This compound is known for its various physical, chemical, and biological properties, making it suitable for a range of scientific experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)phenyl 2,4-dichlorobenzenesulfonate typically involves the reaction of 2-(Acetylamino)phenol with 2,4-dichlorobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)phenyl 2,4-dichlorobenzenesulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.

    Oxidation and Reduction: The acetylamino group can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the sulfonate ester bond.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products with substituted groups replacing the sulfonate group.

    Oxidation: Oxidized derivatives of the acetylamino group.

    Reduction: Reduced forms of the acetylamino group.

    Hydrolysis: Phenolic and sulfonic acid derivatives.

Scientific Research Applications

2-(Acetylamino)phenyl 2,4-dichlorobenzenesulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)phenyl 2,4-dichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The sulfonate group can interact with proteins and other biomolecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Acetylamino)phenyl 2,5-dichlorobenzenesulfonate
  • 2-(Acetylamino)phenyl 2,4-dichlorobenzenesulfonate

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of both acetylamino and dichlorobenzenesulfonate groups allows for a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

(2-acetamidophenyl) 2,4-dichlorobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4S/c1-9(18)17-12-4-2-3-5-13(12)21-22(19,20)14-7-6-10(15)8-11(14)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKFBVYSDQLZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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